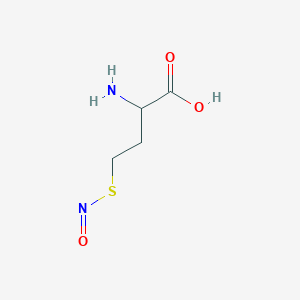
2-Amino-4-nitrososulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-nitrososulfanylbutanoic acid (ANSB) is a sulfur-containing amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. ANSB is a yellow, crystalline compound that is soluble in water and has a molecular weight of 214.21 g/mol.
Mécanisme D'action
The mechanism of action of 2-Amino-4-nitrososulfanylbutanoic acid is not fully understood. However, it is believed that 2-Amino-4-nitrososulfanylbutanoic acid exerts its effects through the regulation of various signaling pathways, including the NF-kB, MAPK, and PI3K/Akt pathways. 2-Amino-4-nitrososulfanylbutanoic acid has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2-Amino-4-nitrososulfanylbutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent oxidative damage to cells. In vivo studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can improve glucose metabolism, reduce liver damage, and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-nitrososulfanylbutanoic acid has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, 2-Amino-4-nitrososulfanylbutanoic acid also has some limitations, including its short half-life and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 2-Amino-4-nitrososulfanylbutanoic acid research. One possible direction is to investigate the potential of 2-Amino-4-nitrososulfanylbutanoic acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to explore the mechanisms underlying the anti-inflammatory and anti-oxidant effects of 2-Amino-4-nitrososulfanylbutanoic acid. Additionally, research could focus on the development of new synthesis methods for 2-Amino-4-nitrososulfanylbutanoic acid and the optimization of its pharmacokinetic properties.
Méthodes De Synthèse
2-Amino-4-nitrososulfanylbutanoic acid can be synthesized through a variety of methods, including the reaction of S-nitrosoglutathione with cysteine, the reaction of S-nitrosocysteine with cysteamine, and the reaction of nitrite with cysteine. The most common method for synthesizing 2-Amino-4-nitrososulfanylbutanoic acid involves the reaction of S-nitrosocysteine with cysteamine in the presence of hydrochloric acid. This method yields 2-Amino-4-nitrososulfanylbutanoic acid with a purity of 98%.
Applications De Recherche Scientifique
2-Amino-4-nitrososulfanylbutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In agriculture, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to improve plant growth and yield. In food science, 2-Amino-4-nitrososulfanylbutanoic acid has been used as a food preservative due to its anti-microbial properties.
Propriétés
IUPAC Name |
2-amino-4-nitrososulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCKAAAWDCDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSN=O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)





![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)



![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
